Cas no 62806-34-2 ((2E)-3-5-(4-chlorophenyl)furan-2-ylprop-2-enoic acid)

(2E)-3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid is a furan-based unsaturated carboxylic acid derivative featuring a 4-chlorophenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its conjugated system, which may enhance reactivity and biological activity. The presence of the chlorophenyl group can influence electronic properties and binding interactions, making it a potential intermediate for pharmaceuticals or agrochemicals. Its structural motif is useful in designing enzyme inhibitors or bioactive molecules. The compound’s purity and stability under standard conditions ensure reliable performance in research applications. Further functionalization of the prop-2-enoic acid moiety allows for diverse derivatization, supporting its utility in organic synthesis.
(2E)-3-5-(4-chlorophenyl)furan-2-ylprop-2-enoic acid structure
62806-34-2 structure
Product Name:(2E)-3-5-(4-chlorophenyl)furan-2-ylprop-2-enoic acid
CAS No:62806-34-2
MF:C13H9ClO3
MW:248.661762952805
CID:430847
PubChem ID:677287
Update Time:2025-11-02

(2E)-3-5-(4-chlorophenyl)furan-2-ylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-
    • (2E)-3-5-(4-chlorophenyl)furan-2-ylprop-2-enoic acid
    • 3-(5-(4-Chlorophenyl)furan-2-yl)acrylicacid
    • (E)-3-[5-(4-Chloro-phenyl)-furan-2-yl]-acrylic acid
    • SCHEMBL3500182
    • F0165-0102
    • 62806-34-2
    • (E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid
    • MFCD00192863
    • AKOS000109335
    • 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
    • FPSINWFYJYHUBV-SOFGYWHQSA-N
    • SR-01000430067-1
    • CHEMBL1771764
    • Acrylic acid, 3-[5-(4-chlorophenyl)furan-2-yl]-
    • 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid, 97%
    • (2E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid
    • 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic&
    • BB 0244994
    • 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid
    • HMS1397A06
    • (E)-3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid
    • 58110-37-5
    • SCHEMBL3500178
    • VS-02077
    • SR-01000430067
    • Inchi: 1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
    • InChI Key: FPSINWFYJYHUBV-SOFGYWHQSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CC=C(/C=C/C(=O)O)O1

Computed Properties

  • Exact Mass: 248.02407
  • Monoisotopic Mass: 248.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.44

(2E)-3-5-(4-chlorophenyl)furan-2-ylprop-2-enoic acid Pricemore >>

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